molecular formula C9H9IN2O2 B387446 N'-acetyl-3-iodobenzohydrazide CAS No. 188009-63-4

N'-acetyl-3-iodobenzohydrazide

Cat. No. B387446
CAS RN: 188009-63-4
M. Wt: 304.08g/mol
InChI Key: TYLLZABGZDFOGT-UHFFFAOYSA-N
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Description

N'-acetyl-3-iodobenzohydrazide is a useful research compound. Its molecular formula is C9H9IN2O2 and its molecular weight is 304.08g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-acetyl-3-iodobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-acetyl-3-iodobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

188009-63-4

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08g/mol

IUPAC Name

N'-acetyl-3-iodobenzohydrazide

InChI

InChI=1S/C9H9IN2O2/c1-6(13)11-12-9(14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14)

InChI Key

TYLLZABGZDFOGT-UHFFFAOYSA-N

SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)I

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-iodobenzoic acid (2.0 g, 8.06 mmol) in 60 ml of THF there are added, in succession, DIPEA (1.83 ml, 10.48 mmol) and TBTU (2.59 g, 8.06 mmol). The reaction mixture is stirred overnight at ambient temperature. 1.19 g (16.12 mmol) of acetyl hydrazide are added and the reaction mixture is heated at reflux for 30 hours. After evaporation to dryness, the residue is taken up in water with a small amount of CH2Cl2; a thick precipitate forms, which is filtered off to yield the expected product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.59 g
Type
reactant
Reaction Step Two
[Compound]
Name
acetyl hydrazide
Quantity
1.19 g
Type
reactant
Reaction Step Three

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